1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
1-[(4-Chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by three key structural motifs:
- A 1,6-dihydropyridine core with a ketone group at position 4.
- A 4-chlorophenylmethyl substituent at position 1 of the pyridine ring.
- An N-(3-nitrophenyl) carboxamide group at position 3.
The molecular formula is C₁₉H₁₄ClN₃O₄, yielding a molecular weight of 400.79 g/mol. The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which may influence electronic distribution, hydrogen-bonding capacity, and metabolic stability.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-15-7-4-13(5-8-15)11-22-12-14(6-9-18(22)24)19(25)21-16-2-1-3-17(10-16)23(26)27/h1-10,12H,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCXRIDMFUOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a suitable catalyst.
Attachment of the Nitrophenyl Group: The nitrophenyl group is incorporated through a nucleophilic substitution reaction using 3-nitroaniline.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products Formed
Oxidation: Formation of nitro and carboxylic acid derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of halogenated or azide derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338783-35-0)
- Substituents : Replaces the 3-nitrophenyl group with a morpholine-ethyl chain.
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0)
- Substituents : Features a 5-chloro on the pyridine and 3-chlorobenzyl/4-chlorophenyl groups.
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8)
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide
- Substituents : Replaces the pyridine ring with pyridazine and adds a trifluoromethyl group.
- Impact : The pyridazine core (with two adjacent nitrogen atoms) alters electronic properties and hydrogen-bonding capacity, while the CF₃ group enhances metabolic stability and lipophilicity .
Physicochemical Properties
Table 1: Comparative Analysis of Key Parameters
Implications for Research and Development
- Solubility : The morpholine-containing analog (CAS 338783-35-0) is likely more water-soluble than the nitro-bearing target compound, making it preferable for formulations requiring high bioavailability .
- Electronic Effects : The nitro group in the target compound may enhance binding to electron-rich biological targets (e.g., enzymes with aromatic pockets) compared to methoxy or chloro substituents .
Biological Activity
1-[(4-chlorophenyl)methyl]-N-(3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known by its CAS number 10480-29-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, enzyme inhibition capabilities, and other pharmacological effects.
The molecular formula for the compound is , with a molecular weight of approximately 260.68 g/mol. The structure features a dihydropyridine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₉ClN₂O₃ |
| Molecular Weight | 260.68 g/mol |
| LogP | 4.52 |
| PSA | 58.18 Ų |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. In vitro evaluations demonstrated that derivatives of similar structures exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For instance, related compounds showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against these pathogens .
Case Study: Antibacterial Evaluation
A study conducted on synthesized derivatives of the compound indicated moderate to strong antibacterial activity. The most active derivatives were tested against several bacterial strains, showing effective inhibition and bactericidal properties.
| Bacterial Strain | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.25 | Strong |
| Escherichia coli | 0.30 | Moderate |
| Salmonella typhi | 0.50 | Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and are targets for therapeutic intervention in conditions such as Alzheimer’s disease and urinary tract infections.
Enzyme Inhibition Results
In studies assessing enzyme inhibition:
- The compound demonstrated a significant inhibitory effect on AChE with IC50 values indicating strong potential for neuroprotective applications.
- Additionally, it showed potent urease inhibition, which is beneficial in managing infections caused by urease-producing bacteria.
| Enzyme | IC50 (μM) | Inhibition Activity |
|---|---|---|
| Acetylcholinesterase | 15 | Strong |
| Urease | 10 | Very Strong |
Pharmacological Effects
Beyond antimicrobial and enzyme inhibition activities, the compound exhibits anti-inflammatory and anticancer properties as observed in various preclinical studies. The presence of the nitrophenyl group is particularly noted for enhancing these activities.
Summary of Pharmacological Activities
- Antimicrobial : Effective against multiple bacterial strains.
- Enzyme Inhibition : Strong AChE and urease inhibitors.
- Anti-inflammatory : Potential to reduce inflammation markers.
- Anticancer : Induces apoptosis in cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
